molecular formula C9H19NO3 B3107838 (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate CAS No. 162465-50-1

(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B3107838
CAS No.: 162465-50-1
M. Wt: 189.25 g/mol
InChI Key: BDAXTHWMUZLOHK-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 162465-50-1) is a chiral building block of high value in organic and medicinal chemistry research. This compound features a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, alongside a secondary hydroxyl group on a propyl backbone with a specific (R)-configuration at the stereocenter . This molecular architecture, with a molecular formula of C9H19NO3 and a molecular weight of 189.25 g/mol, makes it a versatile intermediate for constructing more complex chiral molecules . Its primary research application is as a synthon in the synthesis of pharmaceuticals and other biologically active compounds. The Boc group can be readily removed under mild acidic conditions to reveal the free amine, which can then be further functionalized . Simultaneously, the hydroxyl group can be oxidized, alkylated, or acylated, or participate in nucleophilic substitution reactions, offering multiple vectors for chemical modification . This dual functionality allows researchers to use this compound to introduce a chiral, amino-alcohol motif into target structures, a feature common in many active pharmaceutical ingredients. The product is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Proper handling in a well-ventilated place and wearing protective gloves and eye protection is essential. For optimal stability, it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXTHWMUZLOHK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of ®-3-hydroxy-2-methylpropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl (3-hydroxy-2-methylpropyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-tert-butyl (3-oxo-2-methylpropyl)carbamate.

    Reduction: Formation of ®-tert-butyl (3-amino-2-methylpropyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

®-tert-butyl (3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-tert-butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a comparative analysis with structurally analogous compounds is provided below:

Key Comparative Insights

Structural Differences: The target compound (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate has a fully aliphatic backbone with a hydroxyl group and a chiral center. In contrast, (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (3) incorporates a phenyl ring, enhancing aromatic interactions but reducing solubility in polar solvents. The amino derivative (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate replaces the hydroxyl group with a primary amine, broadening its utility in peptide coupling reactions.

In contrast, compound (3) in is synthesized via NaBH₄ reduction of a ketone precursor (84% yield), followed by acylation (92% yield), indicating robust but racemic routes.

Functional Group Reactivity :

  • The hydroxyl group in the target compound enables esterification or oxidation, while the Boc group offers acid-labile protection. The primary amine in ’s compound allows for nucleophilic reactions (e.g., amide bond formation) but requires inert storage conditions (2–8°C under nitrogen/argon) .

Enantiomeric Considerations :

  • The target compound’s (R)-configuration is critical for enantioselective applications, whereas compound (3) in is racemic, limiting its use in asymmetric synthesis.

Biological Activity

(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a carbamate derivative, has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its tert-butyl group and a hydroxy-substituted carbon chain, which contribute to its reactivity and interaction with biological systems. Its molecular formula is C8H17N2O2C_8H_{17}N_2O_2, with a molecular weight of 173.24 g/mol.

(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate acts primarily as a substrate for various enzymes, influencing biochemical pathways through the formation of active metabolites. The compound's mechanism involves:

  • Enzyme Interaction : It can interact with enzymes involved in metabolic processes, potentially modulating their activity.
  • Signal Transduction : The metabolites formed may influence cellular signaling pathways, affecting gene expression and cellular responses.

1. Enzyme Inhibition

Research indicates that (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate may exhibit inhibitory effects on specific enzymes, similar to other carbamates. For instance, studies have shown that related compounds can inhibit acetylcholinesterase, which is crucial in neuropharmacology for treating conditions such as Alzheimer's disease .

2. Neuroprotective Effects

In vitro studies have demonstrated that compounds structurally related to (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides. This suggests potential applications in neurodegenerative disease therapies .

3. Antimicrobial Activity

Preliminary tests indicate that derivatives of carbamates possess antimicrobial properties against various bacterial strains. The presence of specific functional groups enhances their activity against pathogens like E. coli and Staphylococcus aureus .

Neuroprotection Against Amyloid Beta

A study focusing on the neuroprotective properties of related carbamate compounds revealed that they could reduce TNF-α levels and free radical formation in astrocytes exposed to amyloid-beta 1-42. This protective effect was attributed to the compound's ability to modulate inflammatory responses in the central nervous system .

Antimicrobial Screening

A series of experiments screened various carbamate derivatives for antimicrobial efficacy against common pathogens. The results indicated that certain structural modifications significantly enhanced their minimum inhibitory concentration (MIC) values, suggesting a structure-activity relationship that could guide future drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityRemarks
tert-Butyl N-(2,3-dihydroxypropyl)carbamateTwo hydroxyl groupsModerate enzyme inhibitionPotential for enhanced reactivity
tert-Butyl (-)-2-Hydroxy-3,3-DimethylbutyrateDifferent carbon backboneAntimicrobial propertiesUnique pharmacological profile

The unique stereochemistry and functional groups of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate distinguish it from similar compounds, potentially conferring unique biological activities that warrant further investigation.

Q & A

Q. What are the optimal synthetic routes for (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, and how can yield be maximized in stereoselective synthesis?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of amino alcohols. A stepwise approach involves:

Amino Alcohol Preparation : Reacting 3-hydroxy-2-methylpropylamine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in THF/water .

Stereochemical Control : Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases) to isolate the (R)-enantiomer .

  • Yield Optimization :
  • Maintain anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group.
  • Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate?

  • Methodological Answer :
Technique Purpose Key Data
¹H/¹³C NMR Confirm molecular structureδ 1.44 ppm (t-Bu), δ 3.4–3.6 ppm (CH₂ groups) .
IR Spectroscopy Identify carbamate C=O stretch~1680–1720 cm⁻¹ .
X-ray Crystallography Resolve stereochemistryHydrogen-bonding networks between carbamate and hydroxyl groups .
Mass Spectrometry Verify molecular weightM⁺ peak at m/z 217 (C₉H₁₇NO₃) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer :
  • Stability : Degrades in acidic/basic conditions (pH <4 or >10) via carbamate hydrolysis. Stable at room temperature in inert atmospheres .
  • Storage : Store at 2–8°C in amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What role does the stereochemistry of the hydroxy group play in intermolecular interactions or catalytic activity?

  • Methodological Answer : The (R)-configuration enhances hydrogen-bond donor capacity, critical for:
  • Crystal Packing : Stabilizes lattice structures via O–H···O=C interactions (observed in Das et al.’s crystal studies) .
  • Catalytic Recognition : Enantioselective binding to chiral catalysts (e.g., in asymmetric hydrogenation) .
  • Experimental Validation : Compare (R)- and (S)-enantiomers using circular dichroism (CD) or chiral HPLC .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in SN2 reactions .
  • DFT Calculations : Model transition states for tert-butyl group cleavage (activation energy ~25 kcal/mol) .
  • Trapping Intermediates : Quench reactions with TEMPO to detect radical species during oxidation .

Q. What computational methods are suitable for predicting the compound’s solubility or partition coefficient (log P)?

  • Methodological Answer :
  • MD Simulations : Use force fields (e.g., OPLS-AA) to model solvation in polar aprotic solvents (e.g., DMSO) .
  • Quantitative Structure-Property Relationship (QSPR) : Correlate log P (~1.2) with molecular descriptors (e.g., topological surface area) .

Data Analysis & Troubleshooting

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data across studies?

  • Methodological Answer :
  • Cross-Validation : Reproduce syntheses using standardized conditions (e.g., 0.1 M concentration, N₂ atmosphere).
  • Advanced Analytics : Use 2D NMR (HSQC, HMBC) to confirm peak assignments conflicting with literature .

Q. What strategies improve the detection limit of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate in complex mixtures (e.g., reaction byproducts)?

  • Methodological Answer :
  • LC-MS/MS : Optimize ionization (ESI⁺ at m/z 217) with a C18 column (retention time ~6.5 min) .
  • Derivatization : Enhance UV detection by converting the hydroxyl group to a trifluoroacetate ester .

Q. Why might the compound exhibit unexpected reactivity in cross-coupling reactions, and how can this be mitigated?

  • Methodological Answer :
  • Side Reactions : The hydroxyl group may coordinate to Pd catalysts, reducing efficiency.
  • Mitigation : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before coupling .

Q. How to design experiments to study the compound’s compatibility with sensitive functional groups (e.g., azides, epoxides)?

  • Methodological Answer :
  • Competitive Stability Tests : Co-incubate with azides in DMF at 50°C; monitor via FTIR for carbamate degradation .
  • Protection-Deprotection : Temporarily mask reactive groups (e.g., convert hydroxyl to acetate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate
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(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate

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